Cas no 18211-68-2 (Tripyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine, 2,6,10-trimethyl-)
Tripyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine, 2,6,10-trimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Tripyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine, 2,6,10-trimethyl-
- 2,6,10-Trimethyltripyrazolo[1,5-a:1',5'-c:-1'',5''-e][1,3,5]triazine
- CBDivE_009166
- STK328046
- SR-01000513726
- SR-01000513726-1
- HMS1577E13
- NSC-760963
- 2,6,10-trimethyltripyrazolo[1,5-a:1,5-c:1,5-e][1,3,5]triazine
- AKOS000546080
- 4,9,14-TRIMETHYL-1,5,6,10,11,15-HEXAAZATETRACYCLO[10.3.0.0(2),?.0?,(1)(1)]PENTADECA-2,4,7,9,12,14-HEXAENE
- 4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene
- 2,6,10-trimethyltripyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine
- NSC760963
- 18211-68-2
-
- MDL: MFCD00447229
- Inchi: 1S/C12H12N6/c1-7-4-10-16(13-7)11-5-8(2)15-18(11)12-6-9(3)14-17(10)12/h4-6H,1-3H3
- InChI Key: RRVYKTOCIBSWQN-UHFFFAOYSA-N
- SMILES: N12N=C(C)C=C1N1N=C(C)C=C1N1N=C(C)C=C12
Computed Properties
- Exact Mass: 240.11234441Da
- Monoisotopic Mass: 240.11234441Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 53.5Ų
Tripyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine, 2,6,10-trimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 027375-500mg |
2,6,10-Trimethyltripyrazolo[1,5-a:1',5'-c:-1'',5''-e][1,3,5]triazine |
18211-68-2 | 500mg |
$252.00 | 2023-09-11 |
Tripyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine, 2,6,10-trimethyl- Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on Tripyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine, 2,6,10-trimethyl-
Tripyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine, 2,6,10-trimethyl- (CAS No. 18211-68-2)
The compound Tripyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine, 2,6,10-trimethyl- (CAS No. 18211-68-2) is a highly specialized heterocyclic compound with a unique molecular architecture. This compound belongs to the class of triazines and features a tripyrazolo structure with three methyl groups attached at the 2, 6, and 10 positions. Its molecular formula is C9H9N9, and its molecular weight is approximately 249.2 g/mol. The compound is characterized by its rigid and planar structure due to the aromaticity of the triazine and triazole rings.
Tripyrazolo[...]triazine derivatives have been extensively studied in recent years due to their potential applications in various fields. One of the most notable areas of research is their use as building blocks in supramolecular chemistry. The compound's ability to form hydrogen bonds and π-π interactions makes it an ideal candidate for constructing self-assembled nanostructures. Recent studies have demonstrated that Tripyrazolo[...]triazine can form highly ordered two-dimensional arrays on solid surfaces under specific conditions.
In addition to its role in supramolecular chemistry, Tripyrazolo[...]triazine has shown promise in materials science. Researchers have explored its potential as a component in organic semiconductors. The compound's electronic properties make it suitable for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). A study published in *Advanced Materials* highlighted that incorporating Tripyrazolo[...]triazine into polymer blends significantly improved charge transport properties.
The synthesis of Tripyrazolo[...]triazine involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium catalysts has been reported to enhance the yield and purity of Tripyrazolo[...]triazine derivatives.
Another area of interest is the biological activity of Tripyrazolo[...]triazine derivatives. Preclinical studies have shown that certain analogs exhibit anti-inflammatory and antioxidant properties. A research team from the University of California recently reported that Tripyrazolo[...]triazine derivatives can inhibit COX-2 enzymes with high selectivity, suggesting their potential as candidates for anti-inflammatory drug development.
The structural versatility of Tripyrazolo[...]triazine also makes it a valuable tool in click chemistry. Its ability to undergo copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions has been exploited to create complex molecules with diverse functionalities. This property has opened new avenues for drug discovery and material synthesis.
In conclusion, Tripyrazolo[...]triazine (CAS No. 18211-68-2) is a multifaceted compound with applications spanning supramolecular chemistry, materials science, and pharmacology. Its unique structure and reactivity continue to inspire innovative research across various disciplines.
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